
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N is a complex organic compound that features a thiazole ring, a nitrophenyl group, and isotopic labeling with carbon-13 and nitrogen-15
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N typically involves the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent . The reaction conditions include stirring the mixture at room temperature for an extended period, usually around 18 hours . The isotopic labeling with carbon-13 and nitrogen-15 can be achieved by using isotopically enriched reagents during the synthesis process.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the thiazole ring can interact with biological macromolecules such as proteins and nucleic acids. The isotopic labeling allows for detailed tracking and analysis of the compound’s behavior in various systems.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methoxy-2-nitrophenyl)acetamide
- N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- N-(4-Methoxy-2-nitrophenyl)-4-(4-morpholinylsulfonyl)benzamide
Uniqueness
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N is unique due to its isotopic labeling, which allows for advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This labeling provides detailed insights into the compound’s structure, dynamics, and interactions, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C11H9N3O4S |
|---|---|
Peso molecular |
282.25 g/mol |
Nombre IUPAC |
N-[4-methoxy-2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl]-(413C)1,3-thiazole-4-(13C)carboxamide |
InChI |
InChI=1S/C11H9N3O4S/c1-18-7-2-3-8(10(4-7)14(16)17)13-11(15)9-5-19-6-12-9/h2-6H,1H3,(H,13,15)/i9+1,11+1,14+1 |
Clave InChI |
QDWVIJNDYCTAJO-GBJXMEQNSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)N[13C](=O)[13C]2=CSC=N2)[15N+](=O)[O-] |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=O)C2=CSC=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3R,5S)-4-oxo-1-adamantyl]acetamide](/img/structure/B13828056.png)
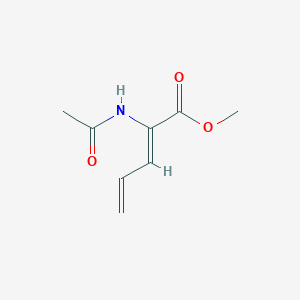
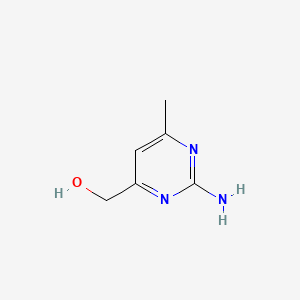
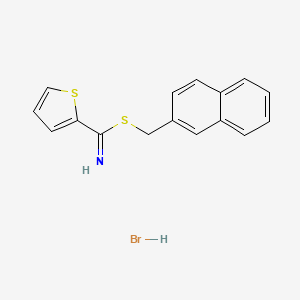
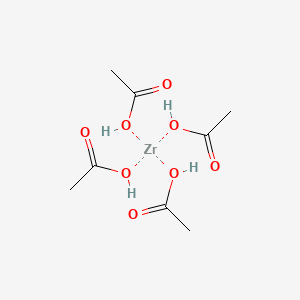
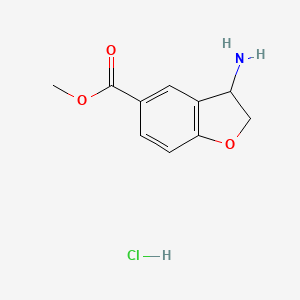

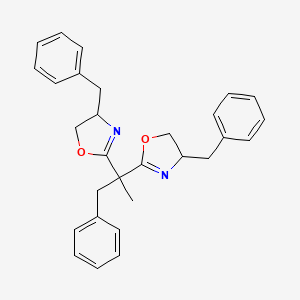
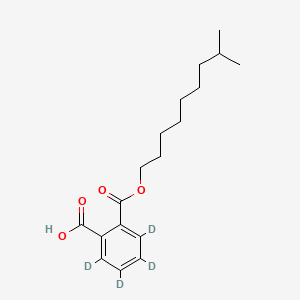
![4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride](/img/structure/B13828100.png)
![7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine](/img/structure/B13828112.png)
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester](/img/structure/B13828118.png)
![7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)
